

# Spectroscopic Analysis of Elatol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Elatol*

Cat. No.: B1200643

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Introduction: **Elatol** is a halogenated chamigrene sesquiterpenoid first isolated from the red algae Laurencia elata. Its unique spiro[5.5]undecane core, dense functionalization, and presence of both bromine and chlorine atoms make it a molecule of significant interest in natural product chemistry. **Elatol** has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used in the structural elucidation and characterization of **Elatol**. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to assist researchers in the field.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The <sup>1</sup>H and <sup>13</sup>C NMR data for synthetic (+)-**Elatol**, as reported in the literature, are presented below. The data were recorded in deuterated chloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Elatol** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The table below summarizes the chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) for the proton signals of synthetic (+)-**Elatol**.

Table 1:  $^1\text{H}$  NMR Data for (+)-**Elatol** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment (Proposed)
5.13	s	-	1H	H-9
4.90	s	-	1H	H-15a
4.82	s	-	1H	H-15b
4.13	dd	12.5, 4.5	1H	H-2
3.99	d	4.5	1H	H-3
2.49	ddd	13.0, 4.5, 2.0	1H	H-1a
2.34	ddd	14.0, 4.5, 2.5	1H	H-4a
2.22	m	-	1H	H-1b
2.10	ddd	14.0, 12.5, 5.0	1H	H-4b
1.95	m	-	1H	H-7a
1.85	m	-	1H	H-7b
1.74	s	-	3H	H-12
1.25	s	-	3H	H-14
1.11	s	-	3H	H-13

Data sourced from the supporting information for the total synthesis of **Elatol**.

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The table below lists the chemical shifts for the carbon signals of synthetic (+)-**Elatol**.

Table 2:  $^{13}\text{C}$  NMR Data for (+)-**Elatol** (126 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment (Proposed)
147.0	C-5
134.8	C-8
126.1	C-9
111.9	C-15
71.1	C-3
62.1	C-2
50.1	C-6
49.8	C-10
40.4	C-7
37.9	C-4
35.1	C-1
30.2	C-13
28.1	C-14
23.9	C-12
22.8	C-11

Data sourced from the supporting information for the total synthesis of **Elatol**.

## Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like **Elatol**, the isotopic pattern in the mass spectrum is particularly informative.

Molecular Formula:  $C_{15}H_{22}BrClO$

Exact Mass: 332.0543 u

High-Resolution Mass Spectrometry (HRMS): While a published full mass spectrum with fragmentation analysis for **Elatol** is not readily available, HRMS would be used to confirm the elemental composition. For the molecular ion  $[M]^+$ , the calculated  $m/z$  value is 332.0543. The presence of both chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approx. 3:1 ratio) and bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approx. 1:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak. The expected pattern for the  $[M]^+$ ,  $[M+2]^+$ , and  $[M+4]^+$  peaks would be a complex signature confirming the presence of one chlorine and one bromine atom.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a sesquiterpenoid like **Elatol**. These protocols are based on standard methodologies in natural product chemistry.

### NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 1-5 mg of purified **Elatol**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Data Acquisition:
  - Record the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Acquire the data at a constant temperature, typically 298 K.
  - Use a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.
  - Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
  - Reference the spectrum to the TMS signal at 0.00 ppm.

- $^{13}\text{C}$  NMR Data Acquisition:
  - Record the spectrum on the same spectrometer, operating at the corresponding frequency for  $^{13}\text{C}$  (e.g., 100 MHz for a 400 MHz instrument).
  - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
  - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
  - Process the FID with an exponential window function (line broadening of 1.0 Hz).
  - Reference the spectrum to the  $\text{CDCl}_3$  solvent signal at 77.16 ppm.
- 2D NMR Experiments:
  - For unambiguous assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are crucial for establishing  $^1\text{H}$ - $^1\text{H}$  connectivities, direct  $^1\text{H}$ - $^{13}\text{C}$  correlations, and long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations, respectively.

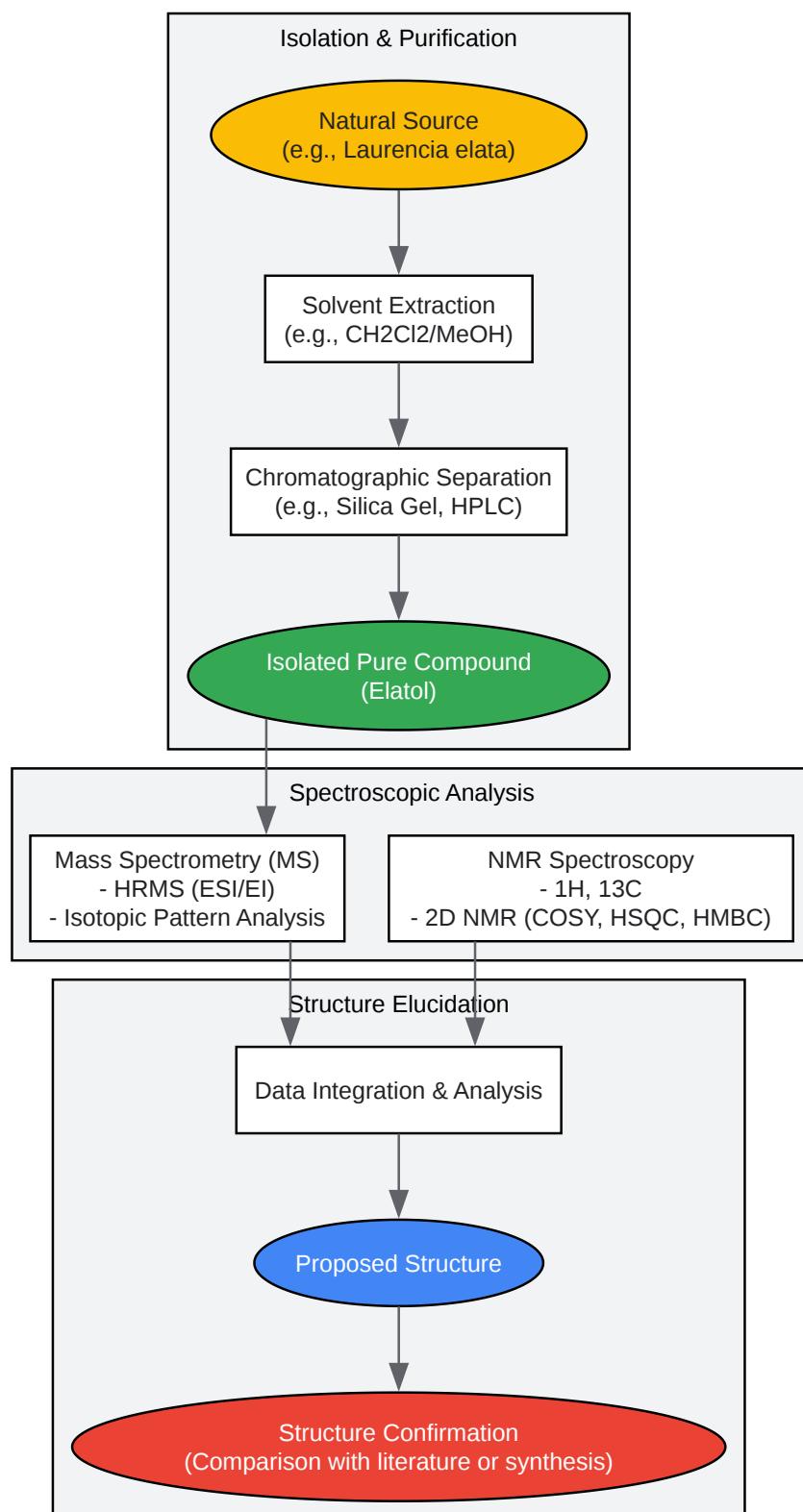
## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of purified **Elatol** (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- High-Resolution Mass Spectrometry (HRMS) Acquisition:
  - Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
  - ESI Method: Infuse the sample solution directly into the source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire spectra in positive ion mode.

- EI Method: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is typically used.
- Acquire data over a mass range of m/z 50-500.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- Data Analysis:
  - Determine the m/z of the molecular ion.
  - Use the instrument software to calculate the elemental composition from the accurate mass measurement.
  - Analyze the isotopic pattern of the molecular ion cluster to confirm the number of chlorine and bromine atoms.
  - If fragmentation data is acquired (e.g., via MS/MS), analyze the fragmentation pattern to gain further structural insights.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product like **Elatol** using spectroscopic techniques.

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